Flurazepam-d10 is a deuterated derivative of flurazepam, a benzodiazepine commonly used for its sedative and anxiolytic properties. The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen. This modification is significant for research purposes, particularly in pharmacokinetic studies, as it allows for the tracing of the compound's metabolism and behavior in biological systems without interference from the non-deuterated form.
Flurazepam-d10 is primarily sourced from chemical suppliers specializing in research chemicals, such as Cayman Chemical and LGC Standards . It falls under the classification of benzodiazepines, which are a group of psychoactive drugs known for their calming effects on the central nervous system. Flurazepam itself is classified as a long-acting benzodiazepine, making it effective for treating insomnia and anxiety disorders.
The synthesis of flurazepam-d10 typically involves deuteration of the parent compound, flurazepam. This can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity. The use of advanced techniques such as nuclear magnetic resonance spectroscopy is essential for confirming the successful incorporation of deuterium into the final product .
Flurazepam-d10 retains the core structure of flurazepam, characterized by a benzodiazepine ring system. The molecular formula for flurazepam-d10 is with ten hydrogen atoms replaced by deuterium, resulting in a molecular weight that reflects this substitution.
Flurazepam-d10 can participate in various chemical reactions typical of benzodiazepines, including:
The reactions are generally studied under controlled laboratory conditions to understand their kinetics and mechanisms. Analytical techniques such as high-performance liquid chromatography are employed to monitor these reactions.
Flurazepam-d10 acts primarily by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system. By binding to specific sites on GABA receptors, flurazepam-d10 increases GABAergic transmission, leading to sedative and anxiolytic effects.
Flurazepam-d10 is primarily utilized in scientific research settings. Its applications include:
This comprehensive understanding of flurazepam-d10 underscores its significance in both pharmaceutical research and clinical applications, particularly concerning its altered pharmacokinetics due to deuteration.
Deuterium, a stable hydrogen isotope with a neutron in addition to a proton in its nucleus, exerts minimal steric alteration to molecular structures while significantly modifying kinetic and metabolic properties. This phenomenon, known as the deuterium isotope effect (DIE), occurs when the cleavage of a carbon-deuterium (C–D) bond is slower than a carbon-hydrogen (C–H) bond. In pharmacological contexts, this reduced bond breakage rate can:
Table 1: Properties and Applications of Common Stable Isotopes in Pharmaceutical Research
Isotope | Natural Abundance (%) | Mass Difference (Da) | Primary Analytical Technique | Research Application Example |
---|---|---|---|---|
²H (D) | 0.015 | +1 | LC-MS/MS, GC-MS | Metabolic stability assessment |
¹³C | 1.1 | +1 | NMR, IR-MS | Metabolic pathway mapping |
¹⁵N | 0.37 | +1 | NMR | Protein turnover studies |
¹⁸O | 0.2 | +2 | MS | Drug disposition studies |
The synthesis of deuterated pharmaceuticals requires specialized techniques, such as metal-catalyzed hydrogen-deuterium exchange or deuterium incorporation during total synthesis. For benzodiazepines like flurazepam, deuteration typically targets metabolically vulnerable sites, such as alkyl side chains, to maximize the isotope effect without altering receptor binding [2] [8].
Flurazepam, a long-acting benzodiazepine hypnotic, treats insomnia by potentiating GABAergic neurotransmission via allosteric modulation of GABAA receptors. Its metabolic profile involves hepatic transformations to active metabolites (desalkylflurazepam and hydroxyethyl flurazepam), which contribute significantly to its prolonged sedative effects [1] [4]. Flurazepam-d10, with ten hydrogen atoms replaced by deuterium predominantly at the diethylaminoethyl side chain (positions: N-CH2-CH3 → N-CD2-CD3), serves as an exemplary internal standard for benzodiazepine analysis due to:
Table 3: Analytical Performance of Flurazepam-d10 CRM in Benzodiazepine Detection
Parameter | Unlabeled Flurazepam | Flurazepam-d10 CRM | Advantage of Deuterated CRM |
---|---|---|---|
Retention Time (GC-MS) | 8.2 min | 8.19 min | Near-identical; ensures co-elution |
Quantifier Ion (m/z) | 387.1 → 315.1 | 397.1 → 325.1 | No cross-talk in SRM channels |
Matrix Effects | -15.2% | -14.9% | Matched suppression enables compensation |
LOQ (Urine) | 0.1 ng/mL | N/A (internal std) | Enables reliable quantification at sub-ng/mL |
In forensic and clinical settings, flurazepam-d10 CRM underpins the accurate detection of flurazepam in urine drug testing, overdose investigations, and compliance monitoring. Its utility extends to research on benzodiazepine metabolism, where it helps identify and quantify unstable intermediates that might escape detection using conventional standards [3] [8].
Figure: Traceability Pyramid for Flurazepam-d10 CRM
International Standards (SI Units) ↑ Certified Reference Materials ↑ Pharmacopeial Standards (USP/EP/BP) ↑ Manufacturer's Working Standards (In-house) ↑ Routine Laboratory Calibrators
Table 4: Structural Characterization of Flurazepam-d10
Property | Specification | Method of Verification |
---|---|---|
Molecular formula | C21H13ClD10FN3O | High-resolution MS |
Exact mass | 397.90 g/mol | Q-TOF MS |
Isotopic enrichment | ≥98 atom % D | ²H-NMR |
Primary storage conditions | -20°C in inert-sealed ampoules | Stability studies |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3